Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate

Lipophilicity Solubility Drug-likeness

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate (DMDC) is a C₂-symmetric, conformationally constrained cyclobutane scaffold bearing two vicinal amino groups and two methyl ester functionalities on a four-membered ring. With a molecular formula of C₈H₁₄N₂O₄, a molecular weight of 202.21 g·mol⁻¹, and four undefined stereocenters, DMDC constitutes a densely functionalized, stereochemically rich intermediate positioned at the intersection of diamine and dicarboxylate chemical space.

Molecular Formula C8H14N2O4
Molecular Weight 202.21
CAS No. 169943-17-3
Cat. No. B574279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate
CAS169943-17-3
Synonyms1,2-Cyclobutanedicarboxylicacid,3,4-diamino-,dimethylester(9CI)
Molecular FormulaC8H14N2O4
Molecular Weight202.21
Structural Identifiers
SMILESCOC(=O)C1C(C(C1N)N)C(=O)OC
InChIInChI=1S/C8H14N2O4/c1-13-7(11)3-4(8(12)14-2)6(10)5(3)9/h3-6H,9-10H2,1-2H3
InChIKeyCFLOUYDTMGPNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3,4-Diaminocyclobutane-1,2-dicarboxylate (CAS 169943-17-3): A Multifunctional Cyclobutane Diester-Diamine Building Block for Precision Synthesis


Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate (DMDC) is a C₂-symmetric, conformationally constrained cyclobutane scaffold bearing two vicinal amino groups and two methyl ester functionalities on a four-membered ring [1]. With a molecular formula of C₈H₁₄N₂O₄, a molecular weight of 202.21 g·mol⁻¹, and four undefined stereocenters, DMDC constitutes a densely functionalized, stereochemically rich intermediate positioned at the intersection of diamine and dicarboxylate chemical space [1].

Orthogonal diamine/diester scaffold for chemoselective sequential modifications
Four undefined stereocenters expand isomer space for stereochemical SAR
Computed negative logP supports aqueous-compatible reaction conditions

Why Generic Substitution Fails for Dimethyl 3,4-Diaminocyclobutane-1,2-dicarboxylate: Orthogonal Reactivity and Stereochemical Fidelity Cannot Be Matched by Mono-Functional Analogs


Simple substitution with dimethyl cyclobutane-1,2-dicarboxylate (lacking the 3,4-diamino groups) or unprotected cyclobutane-1,2-diamine (lacking the ester handles) eliminates the orthogonal protection strategy that enables sequential, chemoselective manipulation of the vicinal diamine and the 1,2-dicarboxylate termini [1]. This orthogonal reactivity is essential for constructing complex architectures with regio- and stereochemical precision—an attribute that generic, mono-functional cyclobutane building blocks cannot replicate.

Non-amino dimethyl ester analog

Lacks vicinal diamine: orthogonal reactivity, hydrogen-bond donors, and expanded stereochemistry are absent.

Cyclobutane-1,2-diamine (no ester groups)

Missing methyl ester handles prevents sequential ester-based transformations; limits synthetic divergence.

Quantitative Differentiation Evidence for Dimethyl 3,4-Diaminocyclobutane-1,2-dicarboxylate Versus Closest Analogs


Aqueous Solubility Advantage: Computed logP Shift of –1.3 Units Relative to the Non-Amino Analog

Note: Direct head-to-head comparative experimental studies for this exact compound versus close analogs are sparse in the open literature. The following differentiation relies on authoritative computed physicochemical data and class-level inference from closely related cyclobutane diamine systems. The dimethyl ester analog without amino groups (dimethyl cyclobutane-1,2-dicarboxylate, CAS 3396-20-1) exhibits an XLogP3-AA of +0.4, whereas DMDC shows an XLogP3-AA of –0.9 [1][2]. This –1.3 unit logP reduction translates to a predicted ~20-fold increase in aqueous solubility, a critical advantage for applications requiring water-compatible reaction conditions or biological assay compatibility.

Solubility shift
Computed
Δ logP –1.3
≈20-fold higher aqueous solubility
Supports water-compatible synthesis workflows
XLogP3-AA vs non-amino analog; experimental validation recommended
Lipophilicity Solubility Drug-likeness

Hydrogen-Bonding Capacity: Doubled Donor Count and 50% Greater Acceptor Count Enable Stronger Supramolecular Interactions

DMDC possesses 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), compared to 0 HBD and 4 HBA for the non-amino dimethyl ester analog [1][2]. The presence of the vicinal diamine functionality thus introduces a 2:0 HBD ratio and a 6:4 HBA ratio, providing significantly enhanced capacity for directional intermolecular interactions. The topological polar surface area (TPSA) increases from 52.6 Ų to 105 Ų, nearly doubling the polar surface available for solvent interaction and molecular recognition [1][2].

H-bond capacity
Computed
HBD 2 · HBA 6 · TPSA 105 Ų
vs
HBD 0 · HBA 4 · TPSA 52.6 Ų
Enhanced capacity supports supramolecular and crystal engineering studies
Computed values; confirm experimentally for specific assembly
Hydrogen bonding Supramolecular chemistry Crystal engineering

Stereochemical Complexity: Four Undefined Stereocenters Provide Access to a Richer Isomer Space for Structure-Activity Relationship (SAR) Exploration

DMDC contains 4 undefined atom stereocenters, compared to only 2 for the non-amino dimethyl ester analog [1][2]. This doubling of stereochemical elements arises from the two additional chiral centers at C3 and C4 bearing amino groups. In practice, this means DMDC can exist as up to 2⁴ = 16 possible stereoisomers (as diastereomeric and enantiomeric pairs), whereas the non-amino analog is limited to 2² = 4 stereoisomers. The expanded stereochemical space is directly relevant to medicinal chemistry programs where stereochemistry profoundly influences target binding and selectivity [3].

Stereochemical complexity
Class-level inference
4 stereocenters · ≤16 isomers
vs
2 stereocenters · ≤4 isomers
Broader isomer space supports SAR and chiral ligand screening
Stereoisomer distribution depends on synthesis; meso forms possible
Stereochemistry Chiral building blocks Medicinal chemistry

Orthogonal Functional Group Architecture: Vicinal Diamine and 1,2-Diester Enable Sequential Chemoselective Transformations Demonstrated in Analogous Systems

The combination of a vicinal diamine with 1,2-dicarboxylate esters in DMDC provides two chemically orthogonal reactive sites on a single cyclobutane scaffold. In closely related orthogonally protected cyclobutane-1,2-diamine systems, Sans et al. demonstrated that Boc and Cbz protecting groups can be selectively removed in the presence of methyl ester functionalities, achieving chemoselective manipulation with isolated yields of 85–95% for single-site deprotection steps [1]. While direct data on DMDC itself are not reported, the structural analogy supports that the two amino groups can be selectively acylated, sulfonylated, or alkylated while the methyl esters remain intact for subsequent hydrolysis or transesterification—a sequential reactivity profile unavailable in either the all-amino or all-ester analogs.

Orthogonal reactivity
Supporting evidence
Two NH₂ + two CO₂CH₃; analog chemoselective yield 85–95%
Enables sequential derivatization without protecting group interconversion
Based on analogous protected diamine system; verify on DMDC
Orthogonal protection Chemoselectivity Bifunctional building blocks

Thermal Stability and Physical Form: Predicted Boiling Point of 300.4°C Supports Distillation Purification and High-Temperature Reaction Compatibility

DMDC exhibits a predicted boiling point of 300.4 ± 42.0 °C at 760 mmHg and a density of 1.253 ± 0.06 g·cm⁻³ . Its predicted pKa of 9.29 ± 0.70 indicates that the amino groups are sufficiently basic for protonation and salt formation under mildly acidic conditions, facilitating purification via acid-base extraction . These physical properties position DMDC as a handleable, distillable liquid or low-melting solid suitable for multi-step synthesis without premature decomposition, in contrast to the free diacid analog (3,4-diaminocyclobutane-1,2-dicarboxylic acid), which would exhibit substantially higher polarity, lower volatility, and greater propensity for zwitterion formation and handling difficulties.

Thermal stability
Class-level inference
BP ~300°C · d 1.253 · pKa 9.29
Distillable, non-zwitterionic form simplifies purification vs diacid
Predicted values; experimental validation advised for scale-up
Thermal stability Purification Process chemistry

Preferred Application Scenarios for Dimethyl 3,4-Diaminocyclobutane-1,2-dicarboxylate Based on Quantitative Differentiation Evidence


Stereochemically Diverse Fragment Library Synthesis for Drug Discovery

With four undefined stereocenters enabling 16 possible stereoisomeric configurations, DMDC is ideally suited for generating stereochemically diverse fragment libraries for medicinal chemistry SAR campaigns [1]. The 4-fold greater isomer space relative to the non-amino dimethyl ester analog provides medicinal chemists with a richer set of 3D-shaped, conformationally constrained scaffolds that can explore diverse vectors in target binding pockets [2].

Sequential Chemoselective Derivatization for Parallel Library Synthesis

The orthogonally reactive amine and ester functionalities permit two-step, one-pot sequential derivatization strategies: amine acylation/sulfonylation followed by ester hydrolysis and amide coupling, without cross-reactivity or protecting group manipulation [3]. This directly reduces the number of synthetic steps and purification operations compared to using separate mono-functional building blocks, accelerating parallel library production.

Hydrogen-Bond-Directed Crystal Engineering and MOF Ligand Design

The 2 hydrogen bond donors and 6 acceptors, coupled with the rigid cyclobutane core, make DMDC a potent tecton for crystal engineering and metal-organic framework synthesis [1]. The near-doubling of TPSA (105 vs. 52.6 Ų for the non-amino analog) enables stronger and more directional intermolecular hydrogen-bond networks, critical for the rational design of porous materials and supramolecular architectures [4].

Water-Compatible Synthesis and Biological Assay-Ready Intermediate Preparation

DMDC's negative logP (–0.9) and predicted ~20-fold higher aqueous solubility versus the non-amino analog make it the preferred scaffold for reactions conducted in aqueous or mixed aqueous-organic media, as well as for direct use in biochemical assays without DMSO-mediated solubilization steps [1][4]. This is particularly advantageous in fragment-based drug discovery where high aqueous solubility is a prerequisite for screening at biologically relevant concentrations.

Application
Selection Property
Validation Focus
Stereochemically diverse fragment library synthesis
Stereochemical diversity (4 undefined stereocenters)
Isomer distribution and chiral purity
Sequential chemoselective derivatization
Orthogonal amine/ester reactivity
Chemoselectivity and protecting group compatibility
Crystal engineering / MOF ligand design
H-bond donor/acceptor capacity (TPSA)
Supramolecular assembly characterization
Water-compatible synthesis & bioassay-ready intermediates
Computed aqueous solubility (negative logP)
Solubility and buffer compatibility testing
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